molecular formula C10H12ClNO B2641296 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1216138-03-2

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B2641296
CAS RN: 1216138-03-2
M. Wt: 197.66
InChI Key: MJQQQMHDPDCNLG-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound with the empirical formula C10H12O1N1Cl1 . It belongs to the class of organic compounds known as benzoxazinones, which are organic compounds containing a benzene fused to an oxazine ring .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine consists of a benzene ring fused to an oxazine ring. The oxazine ring is a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is 197.66 . Further physical and chemical properties were not found in the available literature.

Scientific Research Applications

1. Coordination Chemistry with Metal Ions

The compound exhibits significant versatility in coordinating with metal ions, particularly zinc and mercury. This characteristic enables diverse environments for the metal center depending on its coordination modes, as seen in various zinc and mercury complexes. Such behavior is crucial in the study of inorganic and coordination chemistry, as well as potential applications in catalysis and materials science (Ardizzoia, Brenna, & Therrien, 2010).

2. Role in Organic Synthesis

This chemical has been utilized in organic synthesis, particularly in selective chlorination processes. It offers high selectivity and compatibility with substrates having acid-labile functional groups. This property is beneficial for the synthesis of various organic compounds, including those used in medicinal chemistry (Sun et al., 2008).

3. Corrosion Inhibition

The derivatives of this compound have been investigated for their corrosion inhibiting properties, particularly against steel in acidic environments. These inhibitors can adsorb onto surfaces via physical and chemical means, offering extra stability and higher inhibition efficiencies against corrosion. This application is significant in material science and engineering, particularly in preventing corrosion-related damages in various industries (Hu et al., 2016).

4. Polymer Science Applications

In polymer science, the compound has been used to create crosslinked polyimides and other polymers. This involves utilizing the benzoxazine group as a repeating unit in polymer chains, leading to materials with unique properties, such as enhanced thermal stability and specific mechanical characteristics (Zhang, Liu, & Ishida, 2014).

5. Potential in Drug Development

Although not directly related to drug use, the compound's derivatives have been explored in contexts such as potential diuretic agents and other medical applications. This shows the compound's relevance in medicinal chemistry for developing new therapeutic agents (Ravikumar et al., 2012).

properties

IUPAC Name

6-chloro-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQQMHDPDCNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

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